molecular formula C19H16F2O6 B021879 ((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate CAS No. 143157-22-6

((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate

Cat. No. B021879
CAS RN: 143157-22-6
M. Wt: 378.3 g/mol
InChI Key: PRZDMMRKPZAYHW-QOYAAKSSSA-N
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Description

((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate, also known as ((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate, is a useful research compound. Its molecular formula is C19H16F2O6 and its molecular weight is 378.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agent

The compound is an impurity of Gemcitabine , a potential anticancer agent. Gemcitabine is a chemotherapy drug that is used in the treatment of several types of cancer, including lung cancer, pancreatic cancer, and breast cancer.

Antiviral Drug Precursor

In the medical field, this compound is widely used, especially for the treatment of viral infections . It can serve as a precursor to antiviral drugs. By inhibiting the replication process of viruses, it can alleviate the symptoms of viral infections .

Treatment of Hepatitis B and HIV Infections

Specifically, this compound has been used in the treatment of Hepatitis B virus and HIV infections . These are serious health conditions that require effective antiviral treatments.

Chemical Synthesis

The preparation of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate can be achieved through chemical synthesis . This indicates its importance in the field of synthetic chemistry.

Industrial Production

The compound can be produced on an industrial scale, indicating its importance in the pharmaceutical industry .

properties

IUPAC Name

[(2R,3R)-3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZDMMRKPZAYHW-QOYAAKSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate

CAS RN

143157-22-6
Record name α-D-erythro-Pentofuranose, 2-deoxy-2,2-difluoro-, 3,5-dibenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
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((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
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((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
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((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
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Reactant of Route 5
((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
Reactant of Route 6
((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate

Q & A

Q1: What is the significance of 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate in the synthesis of gemcitabine hydrochloride?

A1: 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate serves as a crucial starting material in the synthesis of gemcitabine hydrochloride. [, ] This compound undergoes a series of reactions, including reduction with lithium aluminum hydride (LiAlH4) and methylsulfonation, to yield 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methylsulfonate. This intermediate is then reacted with cytosine, followed by deprotection and salt formation, ultimately leading to gemcitabine hydrochloride. []

Q2: What is the overall yield of gemcitabine hydrochloride when synthesized using 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate as a starting material?

A2: The research indicates that the overall yield of gemcitabine hydrochloride using this synthetic pathway is around 14-15.8%. [, ] This suggests that while the synthesis is feasible, further optimization might be explored to enhance the yield.

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